Sulmazole is an imidazopyridine that is 1H-imidazo[4,5-b]pyridine which is substituted at position 2 by a 2-methoxy-4-(methylsulfinyl)phenyl group. An A1 adenosine receptor antagonist, it was formerly used as a cardiotonic agent. It has a role as a cardiotonic drug, an EC 3.1.4.* (phosphoric diester hydrolase) inhibitor and an adenosine A1 receptor antagonist. It is an imidazopyridine and a sulfoxide.
Related Compounds
Isomazole
Compound Description: Isomazole is a pyridoimidazole derivative and a potent cardiotonic agent. It acts as a phosphodiesterase III (PDE III) inhibitor, leading to increased intracellular cyclic AMP (cAMP) levels and enhanced myocardial contractility [, , , ].
EMD 46512
Compound Description: EMD 46512 is a potent inhibitor of Na+,K+-ATPase, the enzyme responsible for maintaining the sodium and potassium gradients across cell membranes []. Inhibition of this enzyme leads to an increase in intracellular sodium concentration, which in turn promotes calcium influx and enhances myocardial contractility.
Relevance: EMD 46512 is a structurally simplified analog of Sulmazole, lacking the methylsulfinyl oxygen atom present in Sulmazole. Despite this structural difference, EMD 46512 exhibits a stronger inotropic effect compared to Sulmazole, primarily due to its potent inhibition of Na+,K+-ATPase [, ].
EMD 41000
Compound Description: EMD 41000 is a potent cardiotonic agent that acts primarily through the inhibition of phosphodiesterase III (PDE III), leading to increased intracellular cyclic AMP (cAMP) levels and enhanced myocardial contractility [, ].
Relevance: EMD 41000 is a close analog of Isomazole, both lacking the methylsulfinyl oxygen atom present in their respective parent compounds, Sulmazole and Isomazole. EMD 41000 exhibits a 10-fold increase in potency compared to Isomazole in activating the cardiac SR Ca2+-release channel [].
(+)‐Sulmazole
Compound Description: (+)‐Sulmazole is the dextrorotatory enantiomer of the racemic drug Sulmazole []. It exhibits a more potent positive inotropic effect compared to the racemic mixture, suggesting stereoselectivity in its mechanism of action [].
(−)‐Sulmazole
Compound Description: (−)‐Sulmazole is the levorotatory enantiomer of the racemic drug Sulmazole []. Unlike (+)‐Sulmazole, it shows significantly lower inotropic activity and its effects are antagonized by carbachol, a cholinergic agonist [].
BW A746C
Compound Description: BW A746C is a pyridoimidazole derivative and a potent cardiotonic agent. It exhibits positive inotropic and vasodilator activity in various animal models [].
Relevance: BW A746C is a structural analog of Sulmazole, differing in the position of the nitrogen atom in the pyridine ring, similar to Isomazole. Notably, BW A746C displays a greater separation between its inotropic and vasodilator effects compared to Sulmazole, suggesting potential advantages in specific clinical settings [].
Milrinone
Compound Description: Milrinone is a potent cardiotonic agent belonging to the class of bipyridines [, ]. It acts primarily as a selective inhibitor of phosphodiesterase III (PDE III), leading to an increase in intracellular cyclic AMP (cAMP) levels and a subsequent increase in myocardial contractility [, ].
Relevance: While structurally dissimilar to Sulmazole, both compounds share a common pharmacological target, PDE III, and exhibit positive inotropic effects. Comparing their effects helps elucidate the specific contributions of PDE III inhibition versus other potential mechanisms of action in mediating the observed cardiotonic effects [, ].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Variegatic acid is a natural inhibitor of β-hexosaminidase release and tumor necrosis factor (TNF)-α secretion from rat basophilic leukemia (RBL 2H3) cells, with IC50 values of 10.4 μM and 16.8 μM, respectively, also inhibiting PKC β1 activity with an IC50 value of 36.2 μM.
Vasicinone is a quinazoline alkaloid that can be isolated from A. vasica leaves and demonstrates bronchodilatory activity. It also is reported to possess antioxidant activity in nitric oxide and ABTS radical scavenging assays.
Argipressin is a synthetic peptide identical to the endogenous nonapeptide hormone with antidiuretic property. Synthesized in the hypothalamus and stored/released from the posterior lobe of the pituitary, argipressin's primary function is regulating extracellular fluid volume. This agent can also act as a vasoconstrictor, increasing blood pressure and systemic vascular resistance. Argipressin is the predominant form of mammalian vasopressin (antidiuretic hormone). It is a nonapeptide containing an arginine at residue 8 and two disulfide-linked cysteines at residues of 1 and 6. It has a role as a cardiovascular drug, a hematologic agent and a mitogen. The predominant form of mammalian antidiuretic hormone. It is a nonapeptide containing an ARGININE at residue 8 and two disulfide-linked cysteines at residues of 1 and 6. Arg-vasopressin is used to treat DIABETES INSIPIDUS or to improve vasomotor tone and BLOOD PRESSURE.
Vatalanib is an orally bioavailable anilinophthalazine with potential antineoplastic activity. Vatalanib binds to and inhibits the protein kinase domain of vascular endothelial growth factor receptors 1 and 2; both receptor tyrosine kinases are involved in angiogenesis. This agent also binds to and inhibits related receptor tyrosine kinases, including platelet-derived growth factor (PDGF) receptor, c-Kit, and c-Fms. Vatalanib is a member of the class of phthalazines that is phthalazine in which the hydrogens at positions 1 and 4have been replaced by a p-chlorophenylamino group and a pyridin-4-ylmethyl group, respectively. It is a multi-targeted tyrosine kinase inhibitor for all isoforms of VEGFR, PDGFR and c-Kit. It has a role as an antineoplastic agent, an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor, an angiogenesis inhibitor and a vascular endothelial growth factor receptor antagonist. It is a member of phthalazines, a member of pyridines, a member of monochlorobenzenes and a secondary amino compound. Vatalanib (PTK787/ZK-222584) is a new oral antiangiogenic molecule that inhibits all known vascular endothelial growth factor receptors. Vatalanib is under investigation for the treatment of solid tumors.